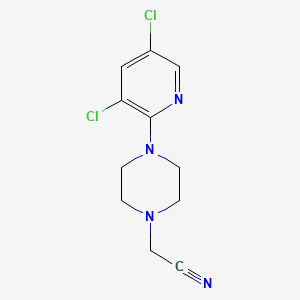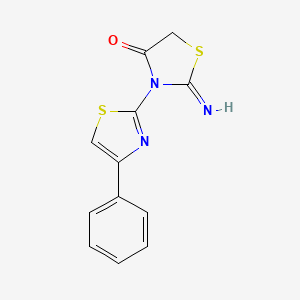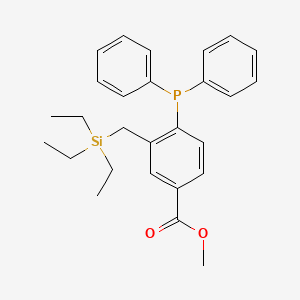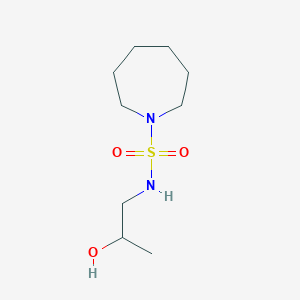![molecular formula C10H16ClN3OS B14910190 (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the propionamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anti-cancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory pathways or modulate receptors that play a role in cell signaling. The exact mechanism of action can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Shares a similar thiazole ring structure but with different substituents.
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Another thiazole derivative with potential biological activity
Uniqueness
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride is unique due to its specific substitution pattern and the presence of the propionamide group, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C10H16ClN3OS |
|---|---|
Poids moléculaire |
261.77 g/mol |
Nom IUPAC |
N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7;/h6H,2-5H2,1H3,(H2,11,13)(H,12,14);1H/t6-;/m0./s1 |
Clé InChI |
NEGBQBCIUIALNZ-RGMNGODLSA-N |
SMILES isomérique |
CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N.Cl |
SMILES canonique |
CCC(=O)NC1CCC2=C(C1)SC(=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)


![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)





![N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
![n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14910172.png)


